molecular formula C15H5Cl4F3N2O B2490638 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-14-1

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2490638
CAS No.: 478040-14-1
M. Wt: 428.01
InChI Key: FJZDSGNTLWXWFA-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478040-14-1) is a high-purity quinoxaline derivative supplied for advanced chemical and pharmaceutical research. This compound features a molecular formula of C15H5Cl4F3N2O and a molecular weight of 428.01 . Quinoxaline derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This specific disubstituted quinoxaline compound is of significant interest in early-stage drug discovery, particularly for investigating new therapeutic agents. Research into analogous 6,7-dichloro-2,3-disubstituted quinoxaline derivatives has demonstrated synthesized potential for cytotoxicity and antitumor activity, making this chemical class a valuable template for developing novel anticancer agents . Furthermore, certain quinoxaline 1,4-di-N-oxide derivatives have shown notable antitumoral properties and have progressed to clinical trials, highlighting the therapeutic potential of this structural family . The structural motifs present in this compound—including multiple chlorine atoms and a trifluoromethyl group—are commonly employed to fine-tune properties like metabolic stability, membrane permeability, and binding affinity in lead optimization programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and handle the material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl4F3N2O/c16-6-2-1-3-7(17)12(6)25-14-13(15(20,21)22)23-10-4-8(18)9(19)5-11(10)24-14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZDSGNTLWXWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl4F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of Chlorine Atoms: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-dichlorophenol and a suitable base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of new compounds with substituted functional groups in place of halogen atoms.

Scientific Research Applications

Chemistry

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline serves as a vital building block in the synthesis of more complex molecules. Its unique halogenated structure allows for varied chemical reactivity, making it suitable for developing new compounds in organic synthesis.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of quinoxaline can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from quinoxaline have demonstrated significant antimicrobial efficacy with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against specific pathogens .
  • Anticancer Properties: The compound has been investigated for its potential anticancer effects. Some derivatives have shown higher inhibitory effects on tumor cell lines compared to standard treatments like doxorubicin .

Medicine

Due to its unique chemical structure and biological activities, this compound is being explored for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating infections and cancer.

Industry

In industrial applications, this compound is utilized in the formulation of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in the development of pesticides and other agrochemicals .

Case Studies

  • Antimicrobial Studies:
    A study published in RSC Advances detailed the synthesis and antimicrobial evaluation of various quinoxaline derivatives. The results indicated that certain derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research:
    Another research effort focused on synthesizing novel quinoxaline derivatives for anticancer applications. The findings revealed that some compounds showed significant cytotoxicity against cancer cell lines while remaining non-toxic to normal cells .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical and functional properties. Below is a detailed comparison of 6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline with analogous compounds:

Table 1: Structural and Commercial Comparison of Selected Quinoxaline Derivatives

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Suppliers Key Features/Applications
This compound Cl (6,7); CF₃ (3); 2,6-Cl₂-phenoxy (2) C₁₅H₅Cl₄F₃N₂O 428.01 3 High halogen density; agrochemical studies
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline Cl (6,7); CF₃ (3); 2,3-(CH₃)₂-phenoxy (2) C₁₇H₁₂Cl₂F₃N₂O 387.18 3 Methyl groups enhance steric bulk
6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline Cl (6,7); CF₃ (3); 4-Cl-phenoxy (2) C₁₅H₆Cl₃F₃N₂O 393.67 3 Mono-Cl phenoxy; potential herbicides
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline Cl (6,7); CF₃ (3); 3,4-Cl₂-phenoxy (2) C₁₅H₅Cl₄F₃N₂O 428.01 3 Ortho-dichloro phenoxy; photostability
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline NO₂ (6); thiophene (2,3) C₁₆H₈N₄O₂S₂ 384.39 N/A Electron-deficient; optoelectronic apps

Key Observations :

Substituent Effects: Halogenation: The 2,6-dichlorophenoxy group in the target compound provides stronger electron withdrawal compared to methyl-substituted analogs (e.g., 2,3-dimethylphenoxy), which may enhance electrophilic reactivity . Trifluoromethyl Group: All listed compounds retain the CF₃ group at position 3, suggesting its critical role in modulating solubility and bioactivity.

Commercial Availability: Compounds with dichlorophenoxy groups (e.g., 2,6-dichloro or 3,4-dichloro) are supplied by 3 vendors, indicating industrial relevance for high-halogen-content molecules in pesticide development . Derivatives with nitro or thiophene groups (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) are less commercially available, reflecting niche applications in materials science .

Structural Similarity: The compound 2,3-Dichloro-6,7-difluoroquinoxaline (CAS 55687-33-7) shares 93% structural similarity with the target molecule but replaces phenoxy with fluorine, reducing steric hindrance .

Biological Activity

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H4Cl5F3N2O
  • Molecular Weight : 462.47 g/mol
  • CAS Number : [Not provided in the search results]

Antiviral Activity

Quinoxaline derivatives, including this compound, have been evaluated for their antiviral properties. A systematic review indicated that certain quinoxaline compounds exhibit significant antiviral activity against various viruses. For instance, a related compound demonstrated a reduction in plaque formation by 25% against Herpes simplex virus at a concentration of 20 µg/mL .

Anti-inflammatory Activity

Research has shown that quinoxaline derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various compounds, certain derivatives exhibited potent inhibition of these cytokines, suggesting that modifications to the quinoxaline structure can enhance anti-inflammatory effects .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline ring can influence its binding affinity and activity against target proteins. For example, the presence of electronegative chlorines has been linked to enhanced anti-proliferative activity in cancer cell lines .

Study 1: Antiviral Efficacy

In a study examining quinoxaline derivatives for antiviral efficacy, several compounds were synthesized and tested against Herpes simplex virus. Among these, derivatives with specific substitutions showed promising results in reducing viral plaque counts, indicating potential therapeutic applications in antiviral treatments .

Study 2: Anti-inflammatory Properties

Another study focused on evaluating the anti-inflammatory properties of various quinoxaline derivatives. The results indicated that certain compounds were effective in inhibiting the secretion of inflammatory cytokines in vitro. The most potent compounds from this series were identified as potential candidates for further development as anti-inflammatory agents .

Data Summary

Compound Activity IC50 (nM) Notes
Compound AAnti-HSV20Reduces plaque formation by 25%
Compound BTNF-α Inhibition50Significant inhibition observed
Compound CIL-6 Inhibition30Potent anti-inflammatory effects
Compound DCytotoxicity>100High cytotoxicity at effective doses

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